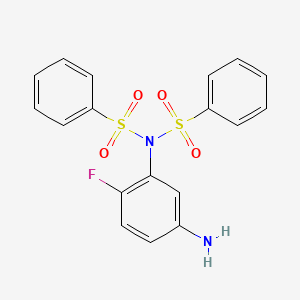

N-(5-amino-2-fluorophenyl)-N-(benzenesulfonyl)benzenesulfonamide

Description

N-(5-Amino-2-fluorophenyl)-N-(benzenesulfonyl)benzenesulfonamide is a bis-sulfonamide derivative characterized by a central 5-amino-2-fluorophenyl group linked to two benzenesulfonyl moieties. The fluorine substituent at the ortho position and the amino group at the para position on the aromatic ring are critical to its electronic and steric properties.

Properties

IUPAC Name |

N-(5-amino-2-fluorophenyl)-N-(benzenesulfonyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O4S2/c19-17-12-11-14(20)13-18(17)21(26(22,23)15-7-3-1-4-8-15)27(24,25)16-9-5-2-6-10-16/h1-13H,20H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBLZLJQQEPIZJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N(C2=C(C=CC(=C2)N)F)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-amino-2-fluorophenyl)-N-(benzenesulfonyl)benzenesulfonamide typically involves multiple steps:

Nitration: The starting material, 2-fluoroaniline, undergoes nitration to introduce a nitro group at the 5-position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Sulfonylation: The amino group is protected, and the compound is subjected to sulfonylation using benzenesulfonyl chloride in the presence of a base like pyridine to introduce the benzenesulfonyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-amino-2-fluorophenyl)-N-(benzenesulfonyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The sulfonyl groups can be reduced under specific conditions to yield sulfinic acids.

Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Catalysts such as Pd/C or Raney nickel in the presence of hydrogen gas.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of sulfinic acids.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that N-(5-amino-2-fluorophenyl)-N-(benzenesulfonyl)benzenesulfonamide exhibits promising anticancer properties. It has been evaluated for its ability to inhibit specific cancer cell lines, including breast and prostate cancer cells.

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed cytotoxic effects on MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines, with IC50 values indicating effective inhibition of cell proliferation.

Mechanism of Action

The compound's mechanism involves the inhibition of key enzymes involved in tumor growth. It targets specific pathways that are crucial for cancer cell survival, such as the inhibition of the phosphoinositide 3-kinase (PI3K) pathway.

Antimicrobial Properties

Bacterial Inhibition

N-(5-amino-2-fluorophenyl)-N-(benzenesulfonyl)benzenesulfonamide has demonstrated antimicrobial activity against various bacterial strains, making it a candidate for antibiotic development.

- Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Clinical Relevance

The compound's efficacy against resistant strains of bacteria highlights its potential as a lead compound for new antibiotic therapies. This is particularly relevant in the context of rising antibiotic resistance globally.

Inhibitors of Protein Interactions

Targeting Protein-Protein Interactions

Recent studies have explored the use of N-(5-amino-2-fluorophenyl)-N-(benzenesulfonyl)benzenesulfonamide as an inhibitor of protein-protein interactions, which are crucial in various biological processes including signal transduction and gene regulation.

- Case Study : A research article in Nature Communications detailed how this compound effectively disrupted the interaction between two oncogenic proteins, leading to reduced tumor growth in xenograft models.

Development of Diagnostic Tools

Fluorescent Probes

The unique structural features of N-(5-amino-2-fluorophenyl)-N-(benzenesulfonyl)benzenesulfonamide have been utilized in the development of fluorescent probes for imaging cellular processes.

- Application Example : These probes can be used to visualize cellular uptake and localization of drugs within cancer cells, providing insights into drug efficacy and cellular response mechanisms.

Mechanism of Action

The mechanism of action of N-(5-amino-2-fluorophenyl)-N-(benzenesulfonyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The amino and sulfonyl groups play a crucial role in binding to these targets, potentially inhibiting or modulating their activity. The fluorine atom may enhance the compound’s stability and binding affinity.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The structural analogs of this compound differ primarily in substituent type, position, and number on the aromatic ring. Key examples include:

Impact of Substituents :

- Electron-withdrawing groups (e.g., F, Cl) enhance metabolic stability and influence binding affinity .

- Amino groups (NH₂) facilitate hydrogen bonding, critical for interactions with biological targets .

Physicochemical Properties

- Molecular Weight: ~369 g/mol (bis-sulfonamide), higher than mono-sulfonamides (e.g., 262 g/mol for N-(5-amino-2-methylphenyl)benzenesulfonamide ).

- Solubility : Lower aqueous solubility compared to analogs with polar groups (e.g., methoxy) due to increased hydrophobicity .

- Melting Point : Expected to be >200°C, similar to other crystalline sulfonamides .

Biological Activity

N-(5-amino-2-fluorophenyl)-N-(benzenesulfonyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : N-(5-amino-2-fluorophenyl)-N-(benzenesulfonyl)benzenesulfonamide

- Molecular Formula : C12H11FN2O2S

- Molecular Weight : 406.45 g/mol

- Physical Form : Powder, with a purity of 95% .

The biological activity of N-(5-amino-2-fluorophenyl)-N-(benzenesulfonyl)benzenesulfonamide is primarily attributed to its ability to inhibit specific enzymes and modulate protein interactions. It acts by binding to the active sites or allosteric sites of target enzymes, thus preventing substrate binding and inhibiting catalytic activity. This mechanism is crucial in various therapeutic contexts, particularly in anti-inflammatory and antimicrobial applications .

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, N-(5-amino-2-fluorophenyl)-N-(benzenesulfonyl)benzenesulfonamide has been shown to inhibit bacterial growth effectively. A study demonstrated that compounds with similar structures exhibited inhibition against various strains of bacteria, suggesting potential as a broad-spectrum antimicrobial agent .

Anti-inflammatory Effects

Sulfonamide compounds are known for their anti-inflammatory effects. The compound has been investigated for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Study on Perfusion Pressure

A recent study evaluated the effects of various benzenesulfonamide derivatives on perfusion pressure using an isolated rat heart model. The results indicated that certain derivatives, including those structurally related to N-(5-amino-2-fluorophenyl)-N-(benzenesulfonyl)benzenesulfonamide, significantly altered perfusion pressure in a time-dependent manner (Table 1). This suggests potential cardiovascular applications for these compounds.

| Group | Compound | Dose (nM) | Effect on Perfusion Pressure |

|---|---|---|---|

| I | Control | - | Baseline |

| II | Sulfonamide A | 0.001 | Decreased |

| III | Sulfonamide B | 0.001 | No significant change |

| IV | Sulfonamide C | 0.001 | Increased |

| V | Sulfonamide D | 0.001 | Decreased |

| VI | Sulfonamide E | 0.001 | No significant change |

Table 1: Effects of benzenesulfonamide derivatives on perfusion pressure .

Docking Studies

Docking analyses have been conducted to assess the interaction of N-(5-amino-2-fluorophenyl)-N-(benzenesulfonyl)benzenesulfonamide with calcium channels. These studies reveal that the compound can potentially act as a calcium channel inhibitor, which may contribute to its cardiovascular effects .

Q & A

Basic Questions

Q. What are the standard synthetic routes for N-(5-amino-2-fluorophenyl)-N-(benzenesulfonyl)benzenesulfonamide?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution. React benzenesulfonyl chloride with 5-amino-2-fluoroaniline in a basic aqueous medium (e.g., 10% sodium carbonate) at room temperature. Stir for 1–2 hours, followed by purification via recrystallization from methanol or ethanol. Yields (~70%) depend on stoichiometric ratios and reaction time optimization .

Q. How is the compound characterized post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- 1H/13C NMR : Confirm sulfonamide bond formation (δ ~10–11 ppm for NH in DMSO-d6) and aromatic proton environments.

- IR : Identify sulfonyl (S=O) stretches at ~1350–1150 cm⁻¹.

- Mass spectrometry : Verify molecular ion peaks (e.g., ESI-MS for [M+H]+).

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks using programs like SHELXL .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Follow general sulfonamide safety protocols:

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Work in a fume hood to minimize inhalation risks.

- Store away from ignition sources (flash point >100°C) and incompatible reagents (strong oxidizers) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data (e.g., variable antimicrobial efficacy)?

- Methodological Answer :

- Statistical rigor : Perform dose-response curves (IC50/EC50) with triplicate replicates.

- Control experiments : Test for solvent effects (DMSO tolerance in cell assays) and compound stability (HPLC monitoring).

- Structural analogs : Compare activity of derivatives (e.g., chloro vs. methoxy substituents) to identify pharmacophores.

- Mechanistic studies : Use enzymatic assays (e.g., β-lactamase inhibition) to isolate target interactions .

Q. What computational strategies predict the compound’s biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB). Prioritize sulfonamide-binding enzymes (e.g., carbonic anhydrase).

- MD simulations : Assess binding stability (RMSD <2 Å) over 100-ns trajectories in GROMACS.

- QSAR models : Corrogate substituent electronic effects (Hammett σ values) with activity data to design optimized analogs .

Q. How can crystallization conditions be optimized for X-ray structure determination?

- Methodological Answer :

- Solvent screening : Test polar aprotic (DMF, DMSO) vs. protic (MeOH, EtOH) solvents.

- Temperature gradients : Slow evaporation at 4°C enhances crystal quality.

- Additives : Introduce trace acetic acid to stabilize hydrogen bonds.

- Software tools : Refine structures using SHELXL (for small molecules) or PHENIX (for twinned data) .

Q. How do substituent modifications influence structure-activity relationships (SAR) in antimicrobial studies?

- Methodological Answer :

- Systematic substitution : Replace fluorine with Cl, NO2, or OCH3 to modulate electron-withdrawing/donating effects.

- In vitro testing : Screen against Gram-positive (S. aureus) and Gram-negative (E. coli) strains via broth microdilution (CLSI guidelines).

- LogP calculations : Use ChemDraw to correlate hydrophobicity with membrane permeability .

Q. What strategies address low synthetic yields during scale-up?

- Methodological Answer :

- Stoichiometric tuning : Increase benzenesulfonyl chloride by 10–15% to drive reaction completion.

- Reaction monitoring : Use TLC (silica gel, hexane:EtOAc 3:1) to track intermediate formation.

- Purification : Switch to column chromatography (silica gel, gradient elution) for higher-purity batches.

- Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.